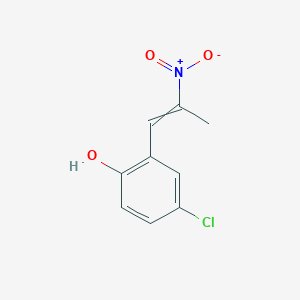
4-Chloro-2-(2-nitroprop-1-en-1-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(2-nitroprop-1-en-1-yl)phenol is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group (-NO2) and a phenolic hydroxyl group (-OH) attached to a benzene ring, along with a chlorine atom at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-nitroprop-1-en-1-yl)phenol typically involves a nitroaldol reaction, which is a variant of the Henry reaction. The process begins with the reaction of 4-chlorobenzaldehyde with nitroethane in the presence of a basic catalyst such as butylamine. The reaction conditions usually involve sonication at elevated temperatures to ensure complete conversion of the aldehyde .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Purification methods like recrystallization using solvents such as hexane, methanol, ethanol, or isopropanol are commonly employed .
化学反応の分析
Types of Reactions
4-Chloro-2-(2-nitroprop-1-en-1-yl)phenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like lithium aluminium hydride (LAH) or sodium borohydride.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Reduction: LAH, sodium borohydride, aluminum amalgam, or Raney nickel in solvents like isopropyl alcohol or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Substitution: Strongly basic nucleophiles in the presence of electron-withdrawing groups to activate the aromatic ring
Major Products Formed
Reduction: 4-Chloro-2-(2-aminoprop-1-en-1-yl)phenol.
Oxidation: 4-Chloro-2-(2-nitroprop-1-en-1-yl)quinone.
Substitution: Various substituted phenols depending on the nucleophile used
科学的研究の応用
4-Chloro-2-(2-nitroprop-1-en-1-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 4-Chloro-2-(2-nitroprop-1-en-1-yl)phenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules. The chlorine atom can influence the compound’s reactivity and binding affinity through electronic effects .
類似化合物との比較
4-Chloro-2-(2-nitroprop-1-en-1-yl)phenol can be compared with other nitroalkenes and phenolic compounds:
特性
CAS番号 |
61131-70-2 |
|---|---|
分子式 |
C9H8ClNO3 |
分子量 |
213.62 g/mol |
IUPAC名 |
4-chloro-2-(2-nitroprop-1-enyl)phenol |
InChI |
InChI=1S/C9H8ClNO3/c1-6(11(13)14)4-7-5-8(10)2-3-9(7)12/h2-5,12H,1H3 |
InChIキー |
KBTKCYSEPDVMJB-UHFFFAOYSA-N |
正規SMILES |
CC(=CC1=C(C=CC(=C1)Cl)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


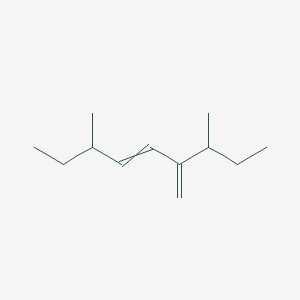
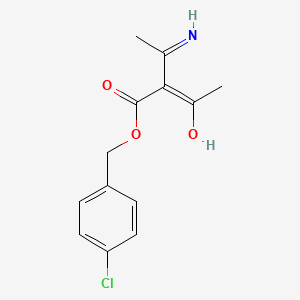
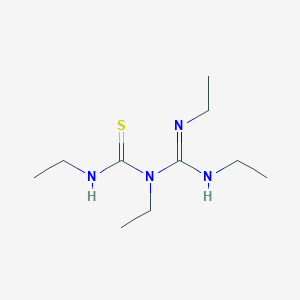
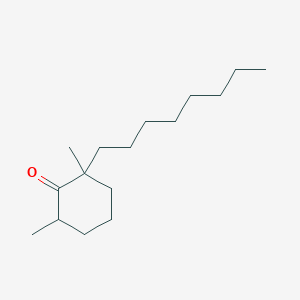
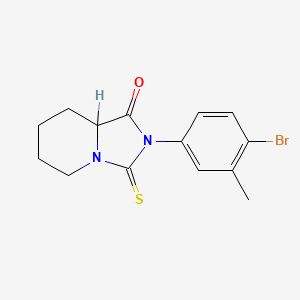
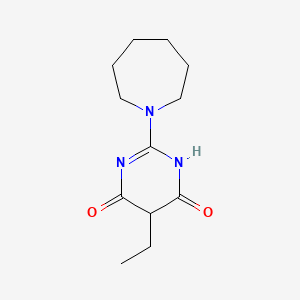

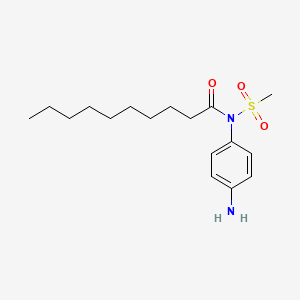
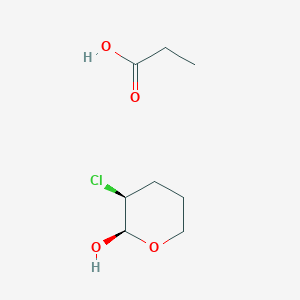
![1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride](/img/structure/B14593854.png)
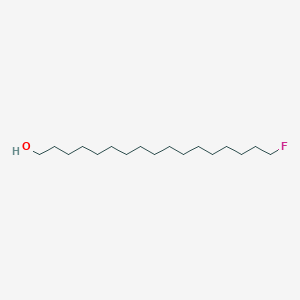

![4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14593861.png)
![2-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)cyclopentan-1-one](/img/structure/B14593871.png)
